molecular formula C20H21N3O4 B6529369 2-(4-ethoxyphenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide CAS No. 946239-74-3

2-(4-ethoxyphenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide

Cat. No.: B6529369
CAS No.: 946239-74-3
M. Wt: 367.4 g/mol
InChI Key: DSFVLBCFJZHDIW-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted with an ethyl group at position 5, linked to an acetamide moiety via a phenyl ring. The acetamide nitrogen is further substituted with a 4-ethoxyphenoxy group. The 1,3,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and hydrogen-bonding capacity with biological targets .

Properties

IUPAC Name

2-(4-ethoxyphenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-3-19-22-23-20(27-19)14-5-7-15(8-6-14)21-18(24)13-26-17-11-9-16(10-12-17)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFVLBCFJZHDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Key Structural Features Pharmacological Activity Key References
Target Compound :
2-(4-Ethoxyphenoxy)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide
- 5-Ethyl-1,3,4-oxadiazole
- 4-Ethoxyphenoxy side chain
- Acetamide linker
Limited explicit data; predicted enhanced lipophilicity and receptor binding due to ethoxy group.
Morpholine Derivatives :
2-[[5-Alkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide
- Morpholine substituent
- Thioether linkage
Antimicrobial activity (MIC: 2–16 µg/mL against S. aureus); moderate hemolytic activity.
Furan Derivatives :
N-(4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)acetamide
- Furan-2-yl substituent on oxadiazole Anticancer activity (IC₅₀: 12–45 µM against HeLa cells); lower lipophilicity.
Indole Derivatives :
2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
- Indole-oxadiazole hybrid
- Benzylacetamide side chain
Not reported; structural complexity may enhance DNA intercalation potential.
Nitro Derivatives :
CDD-934506 (2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide)
- 4-Nitrophenyl group
- Sulfanyl linkage
Anti-COVID-19 activity (IC₅₀: 8.7 µM against SARS-CoV-2 Mpro); high electron-withdrawing effects.
Pyrimidine Derivatives :
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(4-ethoxyphenoxy)acetamide
- Pyrimidine sulfonamide
- Ethoxyphenoxy group
Antidiabetic potential (inhibition of α-glucosidase); improved solubility due to sulfonamide.

Key Observations:

Bioisosteric Effects: The oxadiazole ring in the target compound replaces traditional amide/ester groups, improving metabolic stability and hydrogen-bonding capacity . Morpholine derivatives (e.g., ) exhibit higher solubility but lower lipophilicity, reducing blood-brain barrier penetration compared to the ethoxyphenoxy analog.

Substituent Impact: Ethyl vs. Morpholine: The ethyl group on the oxadiazole enhances lipophilicity, favoring membrane permeability, while morpholine increases solubility but may reduce target affinity . Ethoxyphenoxy vs. Nitrophenyl: The ethoxyphenoxy group offers balanced electron-donating effects, whereas nitrophenyl derivatives (e.g., CDD-934506) exhibit strong electron-withdrawing properties, altering reactivity and binding kinetics .

Biological Activity: Antimicrobial Activity: Morpholine derivatives show moderate activity but higher hemolytic risk (20–30% hemolysis at 100 µg/mL) . The target compound’s hemolytic profile remains unstudied. Antiviral Potential: Nitro-containing analogs (e.g., CDD-934506) demonstrate anti-COVID-19 activity, suggesting the target compound could be repurposed with structural optimization .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to , involving condensation of chloroarylacetamides with oxadiazole-thiol intermediates. Yields for such reactions typically range from 60–80% .

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